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molecular formula C22H29NO2 B8705182 2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline CAS No. 94230-89-4

2-(Cyclobutylcarbonyl)-1,2,3,4,5,6,7,8-octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline

Cat. No. B8705182
M. Wt: 339.5 g/mol
InChI Key: OOXMFCUTPBVMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04139534

Procedure details

Triethylamine (22.2 g., 0.22 mole) is slowly added to 1-(p-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline hydrochloride Ia (29.4 g., 0.1 mole) dissolved in 200 ml. of methylene chloride with stirring and ice-bath cooling. Cyclobutylcarbonyl chloride (13 g., 0.107 mole) in 30 ml. of methylene chloride is then added dropwise with stirring to the mixture while maintaining a temperature of 0° to 5° C. After stirring the reaction mixture for 1 hr. at room temperature, 100 ml. of water is added, the mixture acidified by adding 50 ml. of 10% sulfuric acid, and the methylene chloride layer separated. If desired, the methylene chloride solution containing IIa can be used for the next step directly or concentrated to give an oil which solidifies upon standing. Recrystallization of a sample of the solidified material from acetone provides crystalline product IIa, m.p. 89°-91°.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH3:9][O:10][C:11]1[CH:27]=[CH:26][C:14]([CH2:15][CH:16]2[C:25]3[CH2:24][CH2:23][CH2:22][CH2:21][C:20]=3[CH2:19][CH2:18][NH:17]2)=[CH:13][CH:12]=1.C(Cl)Cl.[CH:31]1([C:35](Cl)=[O:36])[CH2:34][CH2:33][CH2:32]1>O>[CH:31]1([C:35]([N:17]2[CH2:18][CH2:19][C:20]3[CH2:21][CH2:22][CH2:23][CH2:24][C:25]=3[CH:16]2[CH2:15][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:27][CH:26]=2)=[O:36])[CH2:34][CH2:33][CH2:32]1 |f:1.2|

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.COC1=CC=C(CC2NCCC=3CCCCC23)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 200 ml
TEMPERATURE
Type
TEMPERATURE
Details
ice-bath cooling
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature of 0° to 5° C
STIRRING
Type
STIRRING
Details
After stirring the reaction mixture for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
by adding 50 ml
CUSTOM
Type
CUSTOM
Details
of 10% sulfuric acid, and the methylene chloride layer separated
ADDITION
Type
ADDITION
Details
the methylene chloride solution containing IIa
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
Recrystallization of a sample of the solidified material from acetone
CUSTOM
Type
CUSTOM
Details
provides crystalline product IIa, m.p. 89°-91°

Outcomes

Product
Name
Type
Smiles
C1(CCC1)C(=O)N1C(C=2CCCCC2CC1)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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